molecular formula C14H16N2 B15309072 4-[(Pyrrolidin-3-yl)methyl]quinoline CAS No. 1337460-25-9

4-[(Pyrrolidin-3-yl)methyl]quinoline

Cat. No.: B15309072
CAS No.: 1337460-25-9
M. Wt: 212.29 g/mol
InChI Key: HRTJEJIRWCDIBN-UHFFFAOYSA-N
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Description

4-[(Pyrrolidin-3-yl)methyl]quinoline is a quinoline derivative featuring a pyrrolidine substituent at the 4-position of the quinoline core, with a methyl group bridging the pyrrolidine and quinoline moieties.

Properties

CAS No.

1337460-25-9

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

4-(pyrrolidin-3-ylmethyl)quinoline

InChI

InChI=1S/C14H16N2/c1-2-4-14-13(3-1)12(6-8-16-14)9-11-5-7-15-10-11/h1-4,6,8,11,15H,5,7,9-10H2

InChI Key

HRTJEJIRWCDIBN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2=CC=NC3=CC=CC=C23

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-aminobenzyl alcohols with secondary alcohols under visible-light-mediated oxidative conditions . Another approach is the organocatalyzed tandem reaction involving azaarenes and α,β-unsaturated aldehydes, which proceeds through a Michael addition followed by cycloaddition and aromatization .

Industrial Production Methods

Industrial production methods for 4-[(Pyrrolidin-3-yl)methyl]quinoline are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-[(Pyrrolidin-3-yl)methyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under mild conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinoline ring or the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups.

Mechanism of Action

The mechanism of action of 4-[(Pyrrolidin-3-yl)methyl]quinoline involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s binding affinity to certain proteins, while the quinoline core can participate in π-π stacking interactions with aromatic residues in target proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The pyrrolidine group in this compound provides conformational flexibility and basicity, which may improve blood-brain barrier penetration compared to rigid aromatic substituents (e.g., pyridine in ).
  • Chlorine or fluorine substituents (e.g., in ) enhance lipophilicity and metabolic stability, whereas the pyrrolidine-methyl group balances solubility and binding affinity .

Physicochemical and Pharmacokinetic Properties

  • LogP: Predicted LogP for this compound is ~2.5 (lower than chlorinated quinolines but higher than pyridine derivatives ), indicating moderate blood-brain barrier penetration.
  • Solubility: The pyrrolidine moiety enhances aqueous solubility (estimated 0.5–1.2 mg/mL) compared to fully aromatic quinolines .

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